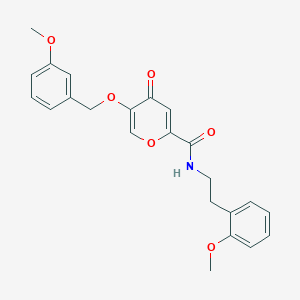

5-((3-methoxybenzyl)oxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide

Description

The compound 5-((3-methoxybenzyl)oxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide features a pyran-2-carboxamide core substituted with a 3-methoxybenzyl ether group at position 5 and an N-(2-methoxyphenethyl) moiety. This structure combines aromatic methoxy substituents with a carboxamide linkage, which are common in bioactive molecules targeting receptors or enzymes.

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6/c1-27-18-8-5-6-16(12-18)14-29-22-15-30-21(13-19(22)25)23(26)24-11-10-17-7-3-4-9-20(17)28-2/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRCSDPKGVZDRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NCCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-methoxybenzyl)oxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, including the formation of the pyran ring and the introduction of the methoxybenzyl and methoxyphenethyl groups. One common synthetic route involves the condensation of appropriate aldehydes with malononitrile, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like piperidine or ammonium acetate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-((3-methoxybenzyl)oxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

This compound belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities. Notably, it exhibits:

- Antihypertensive Effects : Dihydropyridines are recognized primarily as calcium channel blockers, which help in reducing blood pressure by inducing vasodilation in vascular smooth muscle and cardiac tissue. The specific structure of this compound suggests it may modulate calcium channels effectively, contributing to its antihypertensive activity.

- Neuroprotective Effects : Emerging research indicates that compounds in this class may also influence neurotransmitter release, providing neuroprotective benefits. This is particularly relevant for conditions such as neurodegenerative diseases.

Biological Activities

Recent studies have highlighted the biological efficacy of this compound against various pathogens:

- Antimicrobial Activity : Compounds similar in structure have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing specific functional groups have demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli .

- Molecular Docking Studies : These studies have been instrumental in understanding the binding interactions of this compound with target proteins, which is crucial for optimizing its therapeutic potential .

Case Studies and Research Findings

Several research initiatives have explored the applications of this compound:

- Antimicrobial Efficacy : A study synthesized related compounds and evaluated their antibacterial properties. Results indicated that specific derivatives exhibited significant activity against Bacillus subtilis and Candida albicans, suggesting that structural modifications could enhance antimicrobial potency .

- Neuroprotective Research : Investigations into the neuroprotective effects of dihydropyridine derivatives have revealed their potential in treating neurodegenerative disorders by modulating calcium influx in neurons, thereby preventing excitotoxicity.

Mechanism of Action

The mechanism of action of 5-((3-methoxybenzyl)oxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocycle Variations

The pyran-2-carboxamide core distinguishes this compound from pyridazinone and dihydropyridine derivatives in the evidence:

- Pyridazinones (e.g., 14r–14v, ): These feature a six-membered ring with two adjacent nitrogen atoms, often associated with agonistic activity (e.g., formyl peptide receptor activation). The pyran core in the target compound may exhibit different electronic properties due to oxygen instead of nitrogen .

- Dihydropyridines () : These possess a partially saturated pyridine ring, typically used in calcium channel modulation. The fully unsaturated pyran ring in the target compound could influence planarity and binding interactions .

Substituent Analysis

Methoxybenzyl Groups

- Target Compound : 3-Methoxybenzyl at position 3.

- Analog 14r (): 3-Methoxybenzyl at position 5 of a pyridazinone.

- Analog 14v () : 4-Methoxybenzyl substitution, demonstrating that para-methoxy groups may enhance lipophilicity compared to meta-substitution .

Amide/Ester Side Chains

Physicochemical and Spectral Properties

Melting Points and Yields

Spectral Data

- IR Spectroscopy: All compounds show carbonyl (C=O) stretches near 1,760 cm⁻¹ (target compound inferred). Pyridazinones (e.g., 14r) additionally exhibit NH stretches (~3,400 cm⁻¹) absent in the target compound due to its carboxamide structure .

- NMR : The target compound’s 2-methoxyphenethyl group would likely show aromatic protons near δ 6.8–7.4 ppm, similar to analogs in and .

Methodological Considerations

Structural determination of such compounds often relies on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.